molecular formula C10H7BrO3S B2624257 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 62913-20-6

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B2624257
CAS No.: 62913-20-6
M. Wt: 287.13
InChI Key: DCUNVSRVSROHQY-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid (CAS 62913-20-6) is a benzo[b]thiophene derivative of high interest in medicinal and organic chemistry research. This compound features a bromo substituent and a methoxy group on the aromatic ring, making it a versatile synthetic intermediate for constructing more complex molecules. The molecular formula is C 10 H 7 BrO 3 S and it has a molecular weight of 287.13 g/mol . As part of the thiophene family, this compound is a valuable scaffold in the development of novel bioactive molecules. Thiophene derivatives are extensively studied for their wide range of therapeutic properties, including potential applications as anti-inflammatory, antimicrobial, antifungal, and anticancer agents . Researchers utilize this brominated building block in various coupling reactions and for further functionalization to create targeted libraries for biological screening . It is supplied for laboratory research applications. Handling and Storage: For research purposes only. The product should be stored sealed in a dry environment at 2-8°C . Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-bromo-5-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUNVSRVSROHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the bromination of 5-methoxybenzo[b]thiophene-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 5-methoxybenzo[b]thiophene-2-carboxylic acid .

Scientific Research Applications

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid is not well-documented in the literature. as a derivative of benzo[b]thiophene, it is likely to interact with various molecular targets and pathways. The specific interactions and effects would depend on the functional groups present and the overall structure of the compound .

Comparison with Similar Compounds

5-Bromobenzo[b]thiophene-2-carboxylic Acid

  • Structure : Bromine at position 5 vs. position 3 in the target compound.
  • Impact: Bromine’s position alters electronic distribution. However, position 3 bromine in the target compound could increase steric effects near the thiophene ring, modulating interactions with hydrophobic enzyme pockets .
  • Biological Activity : 5-Bromo derivatives (e.g., Compound 3 in ) are reported as intermediates for kinase inhibitors, but specific activity data for 3-bromo analogs are lacking in the evidence.

5-Methoxybenzo[b]thiophene-2-carboxylic Acid

  • Structure : Lacks bromine but retains the methoxy group at position 3.
  • Impact : The absence of bromine reduces molecular weight (256.09 vs. ~265–270 g/mol for brominated analogs) and lipophilicity (clogP). Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to brominated analogs .
  • Applications : Used in synthesizing Clk1/4 inhibitors, where methoxy groups contribute to selectivity by interacting with polar residues in kinase binding pockets .

Functional Group Modifications

Benzo[b]thiophene-2-carboxylic Acid Esters (e.g., Ethyl Esters)

  • Structure : Carboxylic acid esterified to ethyl or methyl groups.
  • Impact : Esters increase lipophilicity (higher clogP) compared to the carboxylic acid form, improving blood-brain barrier penetration but requiring hydrolysis for activation. For example, ethyl esters of 5-methoxybenzo[b]thiophene-2-carboxylic acid are intermediates in prodrug synthesis .
  • Biological Relevance : Esters may exhibit delayed activity due to metabolic conversion, whereas the carboxylic acid form offers immediate electrostatic interactions with targets like COX-2 .

3-Hydroxybenzo[b]thiophene-2-carboxylic Acid Derivatives

  • Structure : Hydroxyl group replaces bromine/methoxy.
  • However, reduced lipophilicity may limit cellular uptake compared to brominated analogs .
  • Activity : 3-Hydroxy derivatives show dual COX/LOX inhibition, suggesting that bromine in the target compound might trade hydrogen-bonding for hydrophobic interactions .

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic Acid

  • Synthesis Route : Analogous to 5-methoxybenzo[b]thiophene-2-carboxylic acid (), starting from 3-methoxybenzaldehyde, followed by bromination and cyclization. Bromination likely occurs via Sandmeyer or electrophilic substitution .
  • Crystallography: Related brominated thiophenes (e.g., Ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) exhibit planar structures with hydrogen-bonding networks, suggesting similar stability for the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) clogP* Key Substituents Biological Activity (Inferred)
This compound ~265–270 ~3.0 Br (C3), OMe (C5), COOH (C2) Enzyme inhibition, anticancer
5-Bromobenzo[b]thiophene-2-carboxylic acid 256.09 ~2.8 Br (C5), COOH (C2) Kinase intermediate
5-Methoxybenzo[b]thiophene-2-carboxylic acid 208.23 ~1.5 OMe (C5), COOH (C2) Clk1/4 inhibition
3-Hydroxybenzo[b]thiophene-2-carboxylic acid 196.20 ~0.9 OH (C3), COOH (C2) Dual COX/LOX inhibition

*clogP values estimated using analogous compounds from .

Biological Activity

3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. With the molecular formula C10H7BrO3S and a molecular weight of 287.13 g/mol, this compound belongs to the class of benzo[b]thiophenes, which are known for diverse biological effects including antimicrobial, anticancer, and anti-inflammatory properties.

The synthesis of this compound typically involves the bromination of 5-methoxybenzo[b]thiophene-2-carboxylic acid. This reaction is performed under controlled conditions using reagents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. The compound can undergo various chemical reactions including:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones, or reduced to yield phenyl derivatives.

Biological Activity

Research indicates that benzo[b]thiophenes exhibit a wide range of biological activities. Specifically, studies have shown that compounds within this class can demonstrate:

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its interactions with various molecular targets—such as enzymes and receptors—may modulate biological pathways relevant to its observed activities. The presence of both bromine and methoxy groups likely influences its reactivity and binding affinity to biological molecules .

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, including benzo[b]thiophenes:

  • Antimicrobial Studies : A study highlighted the effectiveness of halogenated benzo[b]thiophenes against Staphylococcus aureus and Candida albicans, indicating that structural modifications could enhance activity .
  • Drug-Like Properties : In silico analyses have shown that certain derivatives meet Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties which are essential for drug development .
  • Inhibition Studies : Research on similar compounds indicated that modifications at specific positions significantly affect their inhibitory activity against various pathogens, emphasizing the importance of structural features in biological efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureNotable Activity
3-Bromo-2-methylbenzo[b]thiopheneStructureAntimicrobial
5-Methoxybenzo[b]thiophene-2-carboxylic acidStructureAnticancer
3-Chlorobenzo[b]thiopheneStructureAntifungal

The presence of both a bromine atom and a methoxy group in this compound sets it apart from its analogs, potentially enhancing its interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid?

  • Methodology : Synthesis typically involves functionalization of the benzo[b]thiophene core. A two-step approach is common:

Esterification : Methoxy and bromine groups are introduced via nucleophilic substitution or halogenation. For example, methoxylation may use NaOMe in methanol under reflux (similar to protocols for 5-(methoxycarbonyl)thiophene derivatives ).

Carboxylic Acid Formation : Hydrolysis of a methyl ester precursor (e.g., using HCl or LiOH) yields the carboxylic acid. Crystallization from ethanol/water mixtures is standard for purification .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Bromine substitution at the 3-position may require careful control of reaction temperature to avoid debromination .

Q. How is the compound characterized for purity and structural confirmation?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves crystal packing and dihedral angles between substituents (e.g., methoxy and carboxylic acid groups form planar arrangements with the thiophene ring, as seen in analogous structures ).
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns. Methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting due to bromine’s electron-withdrawing effects .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]+^+: ~287.0 Da) .

Q. What are the typical solubility properties of this compound?

  • Solubility Profile : The carboxylic acid group confers moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water. Methoxy and bromine substituents reduce hydrophilicity. Pre-solubilization in DMSO (10–50 mM) is recommended for biological assays .

Q. What safety protocols are essential when handling this compound?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential release of HBr during synthesis .
  • Dispose of waste via certified hazardous waste services, as brominated compounds may persist in the environment .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Optimization Strategies :

  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce bromine selectively at the 3-position, minimizing byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time for ester hydrolysis (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .
  • Crystallization Tuning : Adjust solvent ratios (e.g., ethanol:water 3:1) to enhance crystal purity and yield .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

  • Approaches :

  • DFT Calculations : Model electrophilic aromatic substitution (e.g., bromine’s directing effects) and HOMO-LUMO gaps to predict reactivity in cross-coupling reactions .
  • Molecular Docking : Screen for binding affinity to biological targets (e.g., cyclooxygenase-2), leveraging the thiophene core’s planarity for π-π interactions .

Q. How does the compound’s instability under basic conditions affect experimental design?

  • Challenges : The carboxylic acid group may decarboxylate under strong bases (e.g., NaOH > 1M).
  • Mitigation :

  • Use mild bases (e.g., LiOH) for hydrolysis.
  • Store the compound at 4°C in inert atmospheres (N2_2) to prevent degradation .

Q. What role does this compound play in designing kinase inhibitors?

  • Applications : The benzo[b]thiophene scaffold mimics ATP-binding motifs in kinases. Bromine at C3 enhances steric bulk, improving selectivity for kinases like EGFR or BRAF .
  • Case Study : Analogous brominated thiophenes show IC50_{50} values < 100 nM in kinase inhibition assays .

Q. How can environmental impacts of this compound be assessed?

  • Degradation Studies :

  • Photolysis : Expose to UV light (254 nm) to track bromine release via ion chromatography.
  • Biodegradation : Use soil microcosms to measure half-life; brominated aromatic compounds often persist >30 days .

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